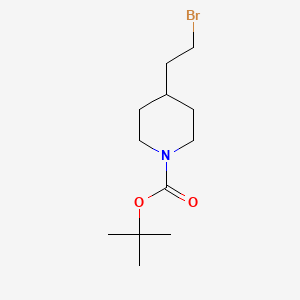

tert-ブチル 4-(2-ブロモエチル)ピペリジン-1-カルボン酸エステル

概要

説明

The compound "Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate" is a piperidine derivative that is not directly mentioned in the provided papers. However, the papers discuss various tert-butyl piperidine-1-carboxylate derivatives, which are important intermediates in the synthesis of biologically active compounds, including nociceptin antagonists, crizotinib, and other small molecule anticancer drugs . These derivatives are synthesized through different methods and are characterized by techniques such as NMR, MS, and X-ray diffraction .

Synthesis Analysis

The synthesis of tert-butyl piperidine-1-carboxylate derivatives involves multiple steps, including diastereoselective reduction, isomerization, nucleophilic substitution, oxidation, halogenation, and elimination reactions . For example, an asymmetric synthesis of a benzimidazolyl piperidine dicarboxylate derivative was achieved using a chiral enaminoester and a combined TFA–NaBH4 reduction system . Another derivative was synthesized from tert-butyl-4-hydroxypiperidine-1-carboxylate through a three-step process with a total yield of 49.9% . These methods have been optimized for large-scale operations and can yield high amounts of enantiomerically pure compounds .

Molecular Structure Analysis

The molecular structures of the synthesized tert-butyl piperidine-1-carboxylate derivatives are confirmed using spectroscopic techniques such as MS, 1H NMR, and 13C NMR . Additionally, single-crystal X-ray diffraction (XRD) is used to evaluate the crystal structures, and density functional theory (DFT) calculations are performed to optimize the molecular structures and compare them with XRD results . These studies provide detailed insights into the molecular geometry and electronic structure of the compounds.

Chemical Reactions Analysis

The tert-butyl piperidine-1-carboxylate derivatives participate in various chemical reactions, including allylation, which yields 3-alkenyl-4-oxopiperidine-1-carboxylates . These reactions are facilitated by reagents such as BuLi and N,N'-dimethylpropylene urea, and the products are promising synthons for the preparation of diverse piperidine derivatives. The derivatives also exhibit novel chemistry due to the presence of functional groups that can undergo further synthetic transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl piperidine-1-carboxylate derivatives are studied using computational methods such as molecular electrostatic potential (MEP) and frontier molecular orbital (FMO) analyses . These analyses reveal the charge distribution and reactivity of the molecules. Infrared vibrational analysis provides information on the functional groups present in the compounds . The crystal structures of the derivatives feature various intermolecular interactions, which are analyzed using Hirshfeld surface analysis and fingerprint plots . These interactions influence the crystal packing and stability of the compounds.

科学的研究の応用

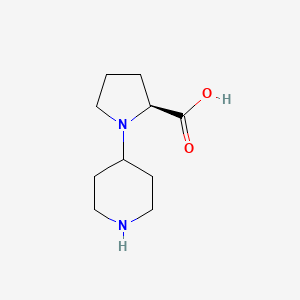

有機合成中間体

この化合物は、有機合成において汎用性の高い中間体として役立ちます。その構造はさらなる化学修飾が可能であり、さまざまな複雑な分子の合成のための貴重な出発物質となります。 例えば、ブロモエチル基を他の求核剤に置き換えることができる求核置換反応を受けることができ、さまざまなピペリジン誘導体の合成につながります .

医薬品研究

医薬品研究では、N-Boc-4-(2-ブロモエチル)ピペリジンは新しい医薬品の開発に使用されます。 そのピペリジンコアは多くの医薬品に見られる一般的なモチーフであり、ブロモエチル基はカップリング反応で使用して薬理学的に活性な部分を付加することができます .

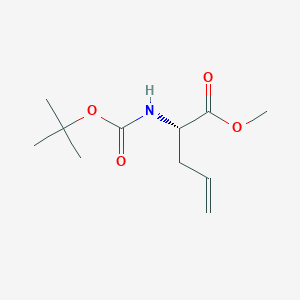

ペプチドカップリング反応

tert-ブチル(t-Boc)基は、ペプチド合成におけるアミンの一般的な保護基です。 この化合物は、t-Bocで保護されたアミンを有しており、ペプチドカップリング反応で使用して、不要な副反応なしにペプチド鎖を延長することができます .

材料科学

材料科学では、この化合物の反応部位を使用して、新規のポリマーを作成したり、材料の表面特性を変更したりすることができます。 例えば、ポリマー主鎖にグラフトしてピペリジン官能基を導入することで、材料の物理的特性を変えることができます .

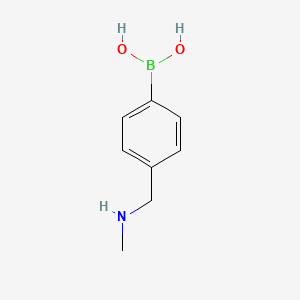

触媒開発

研究者は、tert-ブチル 4-(2-ブロモエチル)ピペリジン-1-カルボン酸エステルを触媒の開発に使用しています。 この化合物は、触媒構造に組み込むことで、活性部位周りの立体および電子環境に影響を与え、より効率的な触媒作用につながる可能性があります .

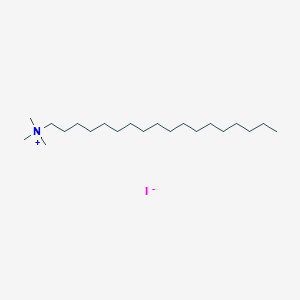

農薬研究

農薬研究では、この化合物の構造要素は、殺虫剤や除草剤として潜在的な用途を持つ新しい化合物に組み込むことができます。 特に、ブロモエチル基は、害虫の生物学的標的と相互作用する化合物の作成に使用できます .

ナノテクノロジー

この化合物は、ナノ粒子の表面を修飾するためのナノテクノロジーでも調査されています。 それを表面に結合させることで、研究者は、標的化された薬物送達や診断アプリケーションに使用できる特定の化学的機能を付与することができます .

分析化学

最後に、分析化学では、N-Boc-4-(2-ブロモエチル)ピペリジンは、さまざまな化学分析において標準または試薬として使用できます。 その明確に定義された構造と反応性は、方法開発と分析機器の校正に適しています .

Safety and Hazards

The compound is associated with the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Relevant Papers The search results did not provide any specific peer-reviewed papers related to Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate .

特性

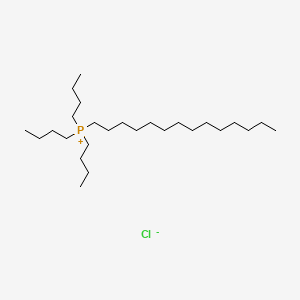

IUPAC Name |

tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22BrNO2/c1-12(2,3)16-11(15)14-8-5-10(4-7-13)6-9-14/h10H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLBWAEYOPRGKBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50441545 | |

| Record name | tert-Butyl 4-(2-bromoethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

169457-73-2 | |

| Record name | tert-Butyl 4-(2-bromoethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。